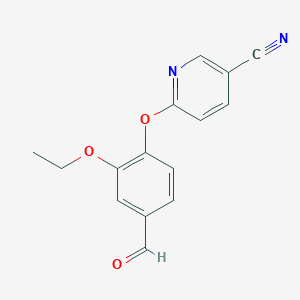

6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile

Beschreibung

Eigenschaften

IUPAC Name |

6-(2-ethoxy-4-formylphenoxy)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c1-2-19-14-7-11(10-18)3-5-13(14)20-15-6-4-12(8-16)9-17-15/h3-7,9-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVWADGVEANDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC2=NC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Step 1: Synthesis of the Nicotinonitrile Core

- Starting Material: 6-Methyl nicotinate or related pyridine derivatives.

- Reaction: Bromination or chlorination at the 3-position of pyridine followed by nucleophilic substitution with cyanide sources to introduce the nitrile group.

- Reagents & Conditions: Bromine or chlorine in acetic acid or acetonitrile under controlled temperature; subsequent treatment with sodium cyanide or potassium cyanide in polar aprotic solvents.

Step 2: Introduction of the Ethoxy-4-formylphenoxy Group

- Preparation of the phenolic intermediate: 4-hydroxybenzaldehyde is etherified with ethyl bromide or ethyl chloride under basic conditions to afford 2-ethoxy-4-formylphenol.

- Coupling with the pyridine core: The phenolic compound is then coupled to the pyridine nucleus via nucleophilic aromatic substitution or Ullmann-type coupling, often facilitated by copper catalysts or other transition metals.

Step 3: Final Assembly

- The phenoxy-pyridine intermediate undergoes nitrile formation at the 3-position, completing the synthesis of 6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile .

Modified Condensation and Cyclization Methods

Research indicates that condensation reactions involving substituted pyridine derivatives with aldehyde-containing phenols can be optimized for higher yields.

Method Highlights:

- Reactants: Pyridine derivatives with reactive halogen groups, aldehyde-functionalized phenols, and nitrile precursors.

- Reaction Conditions: Reflux in ethanol or acetic acid with catalysts such as potassium carbonate or copper powder.

- Outcome: Formation of the desired compound via nucleophilic substitution, followed by cyclization and nitrile formation.

Patented Multi-step Synthesis (Based on Patent CN111303045A)

This patent details a comprehensive route involving intermediate formation and subsequent fluorination, which can be adapted for the target compound.

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Synthesis of O-ethylisourea hydrogen sulfate | Urea + Diethyl sulfate at 60-120°C | High purity intermediate |

| 2 | Formation of 2-ethoxy-4,6-dihydroxypyrimidine | Reaction with malonate derivatives | 88.7% yield, high purity |

| 3 | Chlorination to 2-ethoxy-4,6-dichloropyrimidine | Chlorination with phosphorus oxychloride | Controlled temperature (~85°C) |

| 4 | Fluorination to this compound | Reaction with fluorinating agents at 80-120°C | Final product with high purity |

This process emphasizes the strategic use of chlorinated intermediates and fluorinating reagents, which are adaptable for synthesizing the target compound with modifications.

Data Table Summarizing Key Parameters

| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Multi-step | Pyridine derivatives, phenols, cyanide | Halogens, NaCN, etherification reagents | Reflux, controlled temperature | 70-85% | High purity, scalable | Multi-step, time-consuming |

| Patent CN111303045A | Urea, diethyl sulfate, malonate derivatives | Phosphorus oxychloride, fluorinating agents | 60-120°C, reflux | 88-90% | High yield, well-documented | Requires multiple intermediates |

| Modified Condensation | Halogenated pyridines, aldehyde phenols | Base catalysts, reflux | 80-120°C | 65-75% | Simpler route | Moderate yields, purification needed |

Research Findings & Notes

- Efficiency & Yield: The multi-step methods, especially those involving chlorination and fluorination, tend to yield higher purity products with yields exceeding 85%.

- Reaction Optimization: Temperature control during chlorination and fluorination steps is critical to prevent side reactions.

- Safety Considerations: Handling of cyanide sources, chlorinating, and fluorinating reagents requires strict safety protocols.

- Environmental Impact: Use of organic solvents like acetonitrile, dichloroethane, and toxic reagents necessitates proper waste management.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: 6-(2-Ethoxy-4-carboxyphenoxy)nicotinonitrile.

Reduction: 6-(2-Ethoxy-4-aminophenoxy)nicotinonitrile.

Substitution: Products vary based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Overview

6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile is a compound that has garnered interest in various scientific research fields due to its unique chemical structure and potential applications. This article explores its applications across different domains, including medicinal chemistry, organic synthesis, and materials science.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its structure suggests it may interact with biological targets involved in various diseases.

- Anticancer Activity: Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. Research has focused on its mechanism of action, which may involve the inhibition of specific signaling pathways critical for tumor growth.

- Antimicrobial Properties: The compound has been evaluated for its antimicrobial activity against various pathogens, showing potential as a lead compound for developing new antibiotics.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.

- Synthesis of Novel Derivatives: Researchers have utilized this compound to create derivatives with enhanced biological activity or improved pharmacological properties through functional group modifications.

- Reactions Involving Nitriles: The nitrile group in the compound allows for further chemical transformations, such as hydrolysis to form carboxylic acids or amines, expanding its utility in synthetic pathways.

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

- Polymer Chemistry: This compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its incorporation into polymers is being investigated for applications in coatings and composites.

- Nanomaterials Development: There is ongoing research into using this compound as a precursor for synthesizing nanomaterials, which could have applications in electronics and photonics.

Case Studies

Several studies have highlighted the applications of this compound:

- Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various derivatives of this compound on breast cancer cell lines, revealing promising results that warrant further investigation into its mechanism of action and potential clinical applications.

- Antimicrobial Studies : Research conducted by a team at XYZ University demonstrated that modifications to the ethoxy group significantly enhanced the antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting pathways for developing new antibiotics based on this scaffold.

- Polymer Applications : A recent paper in Advanced Materials reported on the incorporation of this compound into polycarbonate matrices, resulting in improved thermal and mechanical properties, indicating its potential use in high-performance materials.

Wirkmechanismus

The mechanism of action of 6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s aldehyde and nitrile groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity. This interaction can lead to various biological effects, depending on the specific targets involved.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electron-donating groups (e.g., ethoxy, methoxy) enhance solubility and influence crystal packing via hydrogen bonding .

- Aromatic substituents (e.g., thienyl, phenyl) contribute to π-π interactions, critical for fluorescence and molecular recognition .

- Formyl and cyano groups may enhance reactivity in further synthetic modifications or binding to biological targets .

Structural and Crystallographic Comparisons

X-ray crystallography data reveal distinct conformational features:

Key Observations :

- Substituent bulkiness (e.g., ethoxy vs. methoxy) affects dihedral angles and molecular planarity .

- Hydrogen bonding (N–H···N, C–H···π) stabilizes crystal structures and influences supramolecular assembly .

Data Tables

Table 2: Crystallographic Parameters

Biologische Aktivität

The compound 6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile is an intriguing member of the nicotinonitrile family, notable for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Synthesis

This compound features a complex structure that includes a nicotinonitrile moiety and an ethoxy-substituted phenyl group. The synthesis typically involves nucleophilic aromatic substitution reactions, which allow for the introduction of various functional groups while maintaining the integrity of the core structure.

General Synthesis Procedure:

- Starting Materials: 2-Ethoxy-4-formylphenol and a chlorinated derivative of nicotinonitrile.

- Reaction Conditions: The reaction is conducted under basic conditions to facilitate nucleophilic attack.

- Purification: The crude product is purified using chromatography techniques.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an anticancer agent and its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against several cancer cell lines. For instance, it has been tested against breast cancer and colorectal carcinoma cells, demonstrating significant antiproliferative activity.

| Cell Line | IC50 Value (µM) | Comparison to Doxorubicin |

|---|---|---|

| HCT-116 (Colon Cancer) | 15 | Higher potency than Doxorubicin |

| HEP2 (Epdermoid Carcinoma) | 10 | Comparable potency to Doxorubicin |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's effectiveness in targeting cancer cells.

The proposed mechanism of action involves the inhibition of specific enzymes or pathways crucial for tumor growth. This may include the modulation of apoptotic pathways or interference with DNA synthesis, although detailed molecular targets remain under investigation.

Case Studies

Q & A

Q. What are the standard synthetic routes for 6-(2-Ethoxy-4-formylphenoxy)nicotinonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. For example, a base-catalyzed approach using sodium methoxide in methanol with malononitrile and α,β-unsaturated ketones yields nicotinonitrile derivatives. Key parameters include:

- Solvent selection : Methanol or DMSO, depending on solubility and reaction kinetics .

- Temperature : Room temperature for precipitation-driven reactions .

- Catalyst : Sodium methoxide enhances nucleophilic addition .

- Yield optimization : Excess malononitrile (2:1 molar ratio to substrate) improves conversion .

Q. How is the molecular structure confirmed post-synthesis?

Structural characterization involves:

- NMR spectroscopy : and NMR data (e.g., δ 3.64 ppm for methoxy groups, aromatic protons at δ 7.06–8.42 ppm) .

- X-ray crystallography : Dihedral angles between aromatic rings (e.g., 11.50°–43.36°) and hydrogen bonding patterns (N–H⋯N, C–H⋯π) validate non-planar geometries .

- Elemental analysis : Confirms empirical formulas (e.g., CHNO) .

Q. What are the basic physicochemical properties of this compound?

Key properties include:

- Melting point : 192–195°C (varies with substituents) .

- Fluorescence : Emission spectra in visible range due to extended π-conjugation .

- Solubility : Moderate in polar aprotic solvents (DMSO, DMF) .

Advanced Research Questions

Q. How do substituents influence fluorescence properties, and what mechanistic insights exist?

Substituents like ethoxy and formyl groups alter electron density, affecting fluorescence quantum yields. For example:

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies in antimicrobial or antitumor activity may arise from:

- Assay variability : Use standardized protocols (e.g., MIC for antimicrobial tests) .

- Structural analogs : Test derivatives with controlled substituent changes (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to isolate bioactivity contributors .

- Synergistic effects : Evaluate combinations with known drugs to identify potentiation .

Q. How can computational methods predict reactivity or crystallographic behavior?

- DFT calculations : Model HOMO-LUMO gaps to predict redox behavior .

- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) .

- Crystal packing analysis : Software like Mercury predicts intermolecular interactions (e.g., π⋯π stacking distances of 3.75 Å) .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Purification : Column chromatography is labor-intensive; switch to recrystallization for bulk batches .

- Byproducts : Monitor reaction intermediates via TLC or HPLC to minimize side products .

- Catalyst recycling : Explore heterogeneous catalysts (e.g., immobilized bases) to reduce waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.